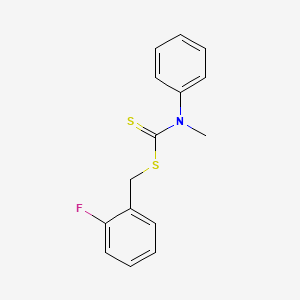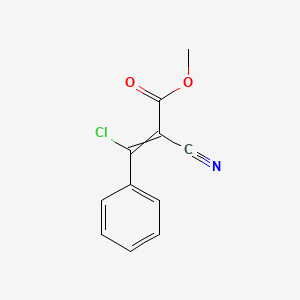
2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide is a complex organic compound characterized by the presence of multiple bromine atoms and a chloro group attached to a benzene ring
Métodos De Preparación
The synthesis of 2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide typically involves multi-step reactions. One common method includes the reaction of 2,4,6-tribromoaniline with 2-chlorobenzoyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with terephthaloyl chloride to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Análisis De Reacciones Químicas
2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and bromo groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials with specific properties, such as flame retardants and polymers.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide is unique due to its specific arrangement of chloro and bromo groups. Similar compounds include:
- 2-Chloro-N,N-dimethylethylamine
- 2-Chloro-N-(hydroxymethyl)acetamide
- 2-Chloro-1-methylpyridinium iodide
- 2-Chloro-N-methylaniline These compounds share some structural similarities but differ in their chemical properties and applications.
Propiedades
Número CAS |
62850-42-4 |
|---|---|
Fórmula molecular |
C20H9Br6ClN2O2 |
Peso molecular |
824.2 g/mol |
Nombre IUPAC |
2-chloro-1-N,4-N-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H9Br6ClN2O2/c21-9-4-12(23)17(13(24)5-9)28-19(30)8-1-2-11(16(27)3-8)20(31)29-18-14(25)6-10(22)7-15(18)26/h1-7H,(H,28,30)(H,29,31) |
Clave InChI |
GGCJWIINHIOHAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2Br)Br)Br)Cl)C(=O)NC3=C(C=C(C=C3Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B14515366.png)




![N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B14515396.png)
![N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide](/img/structure/B14515406.png)


![2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14515423.png)



![N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea](/img/structure/B14515453.png)
